Phenyl-d5-boronic acid
Overview
Description
Phenyl-d5-boronic acid is a deuterated form of phenylboronic acid (C6H5B(OH)2). It contains a phenyl substituent and two hydroxyl groups attached to boron. This compound is commonly used in organic synthesis as a reagent for the formation of carbon-carbon bonds.
Synthesis Analysis
Phenyl-d5-boronic acid can be synthesized by the reaction of d5-bromobenzene with trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the final product.Molecular Structure Analysis
Phenyl-d5-boronic acid has a planar structure with idealized C2V molecular symmetry. The boron atom is sp2-hybridized and contains an empty p-orbital. The compound forms hydrogen-bonded dimers in its crystal structure.Chemical Reactions Analysis
Phenyl-d5-boronic acid is primarily used in Suzuki coupling reactions, where it couples with aryl halides in the presence of a palladium catalyst. This reaction is widely used in organic synthesis to create complex organic molecules.Physical And Chemical Properties Analysis
- Melting Point : 217-220 °C (lit.)
- Solubility : Insoluble in water and benzene, easily soluble in ether and methanol.
- Odor : Odorless
Scientific Research Applications
1. Structural Analysis and Reactivity in Biochemistry
Phenyl boronic acids are instrumental in medical diagnostics and biochemistry, especially for their ability to bind with carbohydrates in water. They react with 1,2-diols in carbohydrates through reversible covalent condensation. 11B NMR spectroscopy is a crucial method for monitoring their pKa's and binding with diols, offering insights into their structural analysis and reactivity (Valenzuela et al., 2022).
2. Optical Modulation and Nanotechnology
Phenyl boronic acids function as binding ligands for saccharide recognition and can anchor hydrophilic polymer backbones to the surfaces of hydrophobic materials like graphene or carbon nanotubes. This property is pivotal in the field of nanotechnology, particularly in the optical modulation of nanotubes, which can significantly impact photoluminescence and quantum yield (Mu et al., 2012).
3. Biomedical Applications
Phenyl boronic acids exhibit high binding affinity with certain sugars and nucleosides, which is critical in the detection and treatment of diseases. Their interaction with biological active substances has been fundamental in developing sensors for carbohydrates, neurotransmitters like dopamine, and various ions. This aspect has significant implications in medical diagnostics and therapy (Huang et al., 2012).
4. Development of Chemosensors
The ability of phenyl boronic acids to react with 1,2 or 1,3 diols of saccharides to form cyclic esters has been employed in the creation of chemosensors. These sensors are selective and sensitive for specific saccharides and can operate under physiological conditions, making them valuable in medical and industrial contexts (James & Shinkai, 2002).
5. Synthesis of Complex Molecules
Phenyl boronic acids are utilized in the synthesis of complex molecules, such as natural products, through processes like decarboxylative borylation. This method replaces carboxylic acids with boronate esters, facilitating the synthesis of densely functionalized alkyl boronate esters from abundant carboxylic substitutes. Such processes are significant in the development of new drugs and materials (Li et al., 2017).
Safety And Hazards
Phenyl-d5-boronic acid is moderately toxic by ingestion and mildly toxic by skin contact. It emits acrid smoke and irritating fumes when heated to decomposition.
Future Directions
Research on phenylboronic acid derivatives and their applications continues to expand. Future directions may involve exploring novel synthetic methods, improving selectivity, and scaling up the synthesis of substituted phenols.
properties
IUPAC Name |
(2,3,4,5,6-pentadeuteriophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO2/c8-7(9)6-4-2-1-3-5-6/h1-5,8-9H/i1D,2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXITXNWTGFUOAU-RALIUCGRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])B(O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584110 | |
Record name | (~2~H_5_)Phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-d5-boronic acid | |
CAS RN |
215527-70-1 | |
Record name | (~2~H_5_)Phenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl-d5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.